Azelaoyl chloride
Description
Nomenclature and Chemical Identity of Azelaoyl Chloride
The precise identification of a chemical compound is fundamental in scientific discourse. This compound is known by several names and is uniquely identified by its CAS Registry Number, ensuring clarity and consistency in research and industrial applications.
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is Nonanedioyl dichloride . nih.govnist.gov This name accurately describes its structure as a nine-carbon diacyl dichloride.
In addition to its formal IUPAC name, this compound is also referred to by a number of synonyms in chemical literature and commerce. These include:
Azelaic acid chloride nist.govnih.gov
Azelayl chloride nist.govnih.gov
Azeoloyl chloride nist.govnih.gov
Azelaic acid dichloride tcichemicals.com
The Chemical Abstracts Service (CAS) has assigned the unique identifier 123-98-8 to this compound. nih.govnist.govtcichemicals.comscbt.comwikipedia.org This number is used globally to provide a definitive, computer-searchable identity for the compound.
Synonyms: Azelaic acid chloride, Azelayl chloride, Azeoloyl chloride[2], Azelaic acid dichloride
Historical Context and Evolution of its Synthetic Utility
Initially, the utility of this compound was closely tied to the production of polymers. It serves as a monomer in the synthesis of various polyamides and polyesters, contributing to the development of new materials with desirable properties for the textile and plastics industries. chemimpex.com Over time, its role has expanded significantly within organic synthesis. Researchers have increasingly employed it in the creation of more complex and specialized molecules. For instance, it has been used in the synthesis of electrochromic polyamides and specific diketones like 1,9-diphenylnonane-1,9-dione. This evolution highlights a shift from its use in bulk polymer production to a more nuanced role in fine chemical synthesis and materials science.
Significance as a Bifunctional Reagent in Contemporary Chemical Research
The bifunctional nature of this compound, meaning it has two reactive sites, is the cornerstone of its significance in modern chemical research. scbt.com This characteristic allows it to act as a linker or cross-linking agent, connecting two different molecules or different parts of the same molecule.
This compound's primary function in contemporary research is to introduce the azelaoyl group—a nine-carbon diacyl chain—into a molecular structure. scbt.com This capability is exploited in a variety of applications, from modifying the properties of polymers to constructing elaborate molecular architectures. Its high reactivity makes it an efficient reagent for these transformations, facilitating complex syntheses in diverse fields such as materials science and pharmaceutical development. chemimpex.com The ability to readily form amide or ester bonds at both ends of its carbon chain makes it a valuable tool for researchers aiming to design and synthesize novel materials and compounds with specific functionalities. chemimpex.com
Efficiency in Chemical Processes Compared to Other Acyl Chlorides
The efficiency of this compound in chemical processes, especially in polymerization, is best understood through comparison with other common diacyl chlorides, such as those with shorter or longer alkyl chains. Efficiency in this context refers not only to reaction yield and rate but also to the ability to impart specific, desirable properties to the final product, such as thermal characteristics and flexibility.
Acyl chlorides are generally employed in syntheses like interfacial polymerization to produce polyamides and polyesters because they are significantly more reactive than their corresponding dicarboxylic acids. savemyexams.comlibretexts.org This heightened reactivity leads to faster polymer formation at lower temperatures, a key efficiency advantage. acs.org However, this high reactivity also makes the acyl chloride group susceptible to hydrolysis, which can terminate polymer chain growth and reduce yield. escholarship.org Therefore, the efficiency of any diacyl chloride is a balance between its reactivity towards the desired nucleophile (a diamine or diol) and its sensitivity to hydrolysis under the reaction conditions.
Research into the creation of novel copolyesters has demonstrated how the choice of diacyl chloride directly influences the properties of the resulting polymer. In a study involving the polycondensation of bisphenols with various diacyl chlorides, the length of the aliphatic chain in the diacyl chloride was a key factor in tailoring the glass transition temperature (Tg) of the polymer. dokumen.puba-star.edu.sg As shown in the table below, longer-chain diacyl chlorides like this compound result in polymers with lower Tg values, indicating greater flexibility. dokumen.pub Conversely, shorter-chain diacyl chlorides like succinyl chloride yield more rigid polymers with higher Tg values. dokumen.pub This ability to precisely control material properties is a critical aspect of synthetic efficiency.
Table 1: Comparison of Polymer Glass Transition Temperatures (Tg) based on Diacyl Chloride Monomer Data synthesized from studies on copolyesters derived from bisphenols. dokumen.puba-star.edu.sg
| Diacyl Chloride | Chemical Formula | Chain Length (Carbons) | Resulting Polymer Tg (°C) | Polymer Characteristics |
| Succinyl chloride | C₄H₄Cl₂O₂ | 4 | 76 | Higher rigidity |
| This compound | C₉H₁₄Cl₂O₂ | 9 | 0 | Higher flexibility |
Furthermore, in the synthesis of aliphatic biopolyesters from betulin (B1666924), a range of diacyl chlorides including succinyl chloride, adipoyl chloride, pimeloyl chloride, this compound, and sebacoyl chloride were utilized. nih.gov The study reported high copolymer yields, in the range of 85–91%, demonstrating the general efficiency of these monomers in polycondensation reactions under the specified conditions. nih.gov While the study did not provide a yield breakdown for each individual diacyl chloride, it confirms that this compound is part of a class of highly effective monomers for producing high-yield biopolymers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
nonanedioyl dichloride | |
|---|---|---|
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InChI |
InChI=1S/C9H14Cl2O2/c10-8(12)6-4-2-1-3-5-7-9(11)13/h1-7H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEVGSTXQGZPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
C(CCCC(=O)Cl)CCCC(=O)Cl | |
| Source | PubChem | |
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Molecular Formula |
C9H14Cl2O2 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID7059561 | |
| Record name | Nonanedioyl dichloride | |
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Molecular Weight |
225.11 g/mol | |
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CAS No. |
123-98-8 | |
| Record name | Nonanedioyl dichloride | |
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| Record name | Azelaoyl chloride | |
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| Record name | Azelaoyl chloride | |
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| Record name | Nonanedioyl dichloride | |
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| Record name | Azelaoyl chloride | |
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Synthetic Methodologies and Reaction Mechanisms of Azelaoyl Chloride
Established Synthetic Routes for Azelaoyl Chloride
The most common and established method for synthesizing this compound is through the acylation of azelaic acid. This process involves the use of a chlorinating agent to replace the hydroxyl groups of the carboxylic acid functions with chlorine atoms.
Synthesis from Azelaic Acid via Acylation Reactions
The conversion of azelaic acid to this compound is a standard acid chloride formation reaction. The dicarboxylic nature of azelaic acid allows for the formation of a diacyl chloride, making it a versatile building block in polymer and organic synthesis.
Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its efficiency and the convenient removal of byproducts. youtube.com The reaction between azelaic acid and thionyl chloride proceeds to form this compound, sulfur dioxide (SO₂), and hydrogen chloride (HCl). youtube.com Both sulfur dioxide and hydrogen chloride are gases, which can be easily removed from the reaction mixture, driving the reaction to completion. youtube.com
The general reaction is as follows: HOOC-(CH₂)₇-COOH + 2 SOCl₂ → ClOC-(CH₂)₇-COCl + 2 SO₂ + 2 HCl
In one documented procedure, azelaic acid is refluxed with an excess of thionyl chloride. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield the pure this compound. Another method involves heating azelaic acid and thionyl chloride at 80°C for 36 hours under an inert atmosphere. chemicalbook.com
The chlorination of azelaic acid with thionyl chloride can be catalyzed to improve reaction rates and efficiency. N,N-dimethylformamide (DMF) is a commonly used catalyst for this transformation. google.comresearchgate.net DMF acts as a catalyst by reacting with thionyl chloride to form a Vilsmeier reagent, an electrophilic species that is more reactive towards the carboxylic acid than thionyl chloride itself. google.comgoogleapis.com This catalytic cycle enhances the rate of the acylation reaction. Traces of DMF are often sufficient to catalyze the reaction effectively. researchgate.net
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and reaction time.
While the reaction can be carried out using an excess of thionyl chloride as both a reagent and a solvent, inert solvents are often employed. Toluene (B28343) is a frequently used solvent for the synthesis of this compound. google.comgoogle.com It provides a suitable medium for the reaction and facilitates temperature control. In some procedures, after the initial reaction, fresh toluene is added to create a toluene solution of the product for subsequent steps. google.comgoogle.com Other solvents like dichloromethane (B109758) have also been reported for this synthesis. researchgate.net The choice of solvent can influence reaction kinetics and the ease of product isolation.
Temperature and reaction time are critical parameters that must be carefully controlled to ensure complete reaction and minimize the formation of byproducts. The synthesis is often carried out in a stepwise heating process. For instance, a mixture of azelaic acid, N,N-dimethylformamide, and toluene can be stirred at room temperature while thionyl chloride is added dropwise. google.comgoogle.com The reaction mixture is then heated, for example, to 50°C for about an hour, followed by a period of reflux for approximately 5 to 6 hours to drive the reaction to completion. google.comgoogle.com In another reported synthesis, the reaction mixture was maintained at room temperature for 48 hours. researchgate.net A different approach involves heating the reactants to 60°C for two hours and then increasing the temperature to 65°C while bubbling dry nitrogen through the mixture to remove the gaseous byproducts. stir.ac.uk One procedure details refluxing at 80°C for 36 hours. chemicalbook.com The optimal temperature and time depend on the specific reagents, their concentrations, and the scale of the reaction. Following the reaction, purification is typically achieved by vacuum distillation to obtain pure this compound. chemicalbook.comstir.ac.uk A yield of 95.5% has been reported under optimized conditions. google.comgoogle.com
Interactive Data Table: Synthesis of this compound
| Parameter | Reagent/Condition 1 | Reagent/Condition 2 | Catalyst | Solvent | Yield | Reference |
| Chlorinating Agent | Thionyl Chloride | - | N,N-dimethylformamide | Toluene | 95.5% | google.comgoogle.com |
| Chlorinating Agent | Thionyl Chloride | - | N,N-dimethylformamide | Dichloromethane | Not Specified | researchgate.net |
| Chlorinating Agent | Thionyl Chloride | - | None specified | Excess Thionyl Chloride | Nearly 100% | chemicalbook.com |
| Chlorinating Agent | Thionyl Chloride | - | None specified | Not Specified | Not Specified |
Reaction Conditions and Optimization for Yield and Purity
Solvent Systems (e.g., Toluene)
Alternative Synthetic Pathways
While the direct chlorination of azelaic acid using reagents like thionyl chloride is a common method for preparing this compound, alternative pathways offer advantages in specific contexts, such as when regioselectivity is required. chemicalbook.comuni-muenchen.de
A notable alternative synthesis involves the reaction of azelaic acid monomethyl ester with oxalyl chloride. mdpi.comresearchgate.netnih.gov This method is particularly useful for producing a mono-acyl chloride, which can then be used in subsequent reactions where only one of the carboxylic acid groups is intended to react.
The synthesis proceeds by treating the commercially available azelaic acid monomethyl ester with oxalyl chloride. mdpi.comresearchgate.net This reaction is often carried out under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride. The use of oxalyl chloride is advantageous as its byproducts, carbon dioxide and carbon monoxide, are gaseous, which simplifies purification of the resulting methyl 9-chloro-9-oxononanoate. nih.gov This mono-acyl chloride derivative is a key intermediate for the synthesis of various compounds, including hybrids with heterocyclic moieties like tryptamine (B22526) and aminopyrimidines, under conditions such as the Schotten-Baumann reaction. mdpi.comnih.gov
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| Azelaic acid monomethyl ester | Oxalyl chloride | Methyl 9-chloro-9-oxononanoate | Anhydrous | mdpi.comnih.gov |
Mechanistic Investigations of this compound Reactions
The reactions of this compound are predominantly governed by the principles of nucleophilic acyl substitution. Understanding these mechanisms is crucial for controlling reaction outcomes and optimizing synthetic strategies.
Nucleophilic acyl substitution is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. uomustansiriyah.edu.iqfiveable.me This addition-elimination sequence proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
The general mechanism can be depicted as follows:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate with a negatively charged oxygen atom. khanacademy.org
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. masterorganicchemistry.combyjus.com
The high reactivity of acyl chlorides, including this compound, is attributed to the electronic properties of the acyl chloride functional group. chemistrystudent.comchemistrytalk.org The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. libretexts.org Both atoms strongly withdraw electron density, rendering the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. chemistrystudent.comlibretexts.org This makes acid chlorides the most reactive among carboxylic acid derivatives. libretexts.orgebsco.com
The reactivity order of carboxylic acid derivatives is as follows: Acid Chlorides > Anhydrides > Esters > Amides byjus.com
This high reactivity allows this compound to readily react with a wide range of nucleophiles, including water, alcohols, ammonia (B1221849), and amines, to form carboxylic acids, esters, and amides, respectively. chemistrystudent.comlibretexts.orgsavemyexams.com
Both steric and electronic factors play a significant role in determining the outcome of nucleophilic acyl substitution reactions. uomustansiriyah.edu.iqgatech.edu
Electronic Factors: Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, thereby enhancing the rate of nucleophilic attack. fiveable.megatech.edu The chlorine atom in an acyl chloride is a strong electron-withdrawing group, which significantly activates the carbonyl group for substitution. libretexts.org
Steric Factors: The accessibility of the carbonyl carbon to the incoming nucleophile is also crucial. uomustansiriyah.edu.iqlibretexts.org Bulky substituents near the reaction center can hinder the approach of the nucleophile, slowing down the reaction rate. fiveable.megatech.edu In the case of this compound, the long, flexible aliphatic chain between the two acyl chloride groups generally minimizes steric hindrance at each reactive site, allowing for efficient reactions. However, the nature of the nucleophile itself can introduce steric challenges.
The selectivity and yield of reactions involving this compound are highly dependent on the reaction conditions. Key parameters include the choice of solvent, temperature, and the stoichiometry of the reactants.
For instance, in Friedel-Crafts acylation reactions, the solvent can have a profound effect on selectivity. core.ac.uk Studies on similar di-functional molecules have shown that changing the solvent can alter the isomeric distribution of the products. core.ac.uk Temperature also plays a critical role; for example, certain acetylations show significantly higher yields and selectivity when performed at the boiling point of the solvent, such as 1,2-dichloroethane (B1671644). core.ac.uk
The molar ratio of reactants is another crucial factor, especially when aiming for mono- or di-substitution on a molecule like this compound. By carefully controlling the stoichiometry, it is possible to favor the formation of one product over another. For example, using a stoichiometric amount of a nucleophile might favor mono-substitution, while an excess would likely lead to di-substitution. core.ac.uk The presence of a base, such as triethylamine (B128534) or pyridine (B92270), is often necessary to neutralize the HCl byproduct, which can influence the reaction equilibrium and prevent unwanted side reactions. uomustansiriyah.edu.iqsoton.ac.uk
The pH of the reaction medium can also be a determining factor, as it can affect the nucleophilicity of the reactants and the stability of intermediates. acs.org
| Parameter | Influence on Reaction | Example |
| Solvent | Can affect selectivity and reaction rate. | Friedel-Crafts acetylation in boiling 1,2-dichloroethane can lead to nearly quantitative yields of specific isomers. core.ac.uk |
| Temperature | Affects reaction kinetics and can influence product distribution. | Higher temperatures can increase reaction rates but may decrease selectivity. |
| Stoichiometry | Controls the extent of reaction (e.g., mono- vs. di-substitution). | Using a 1:1 molar ratio of this compound to a nucleophile can favor mono-acylation. |
| Base | Neutralizes acidic byproducts, driving the reaction to completion. | Triethylamine is used to scavenge HCl in reactions with amines. soton.ac.uk |
Influence of Reaction Conditions on Selectivity and Yield
Solvent Effects on Reaction Kinetics and Thermodynamics
The choice of solvent is a critical parameter in reactions involving this compound, as it can significantly influence both the rate of reaction (kinetics) and the position of the chemical equilibrium (thermodynamics). Solvents can affect reactivity by stabilizing or destabilizing reactants, transition states, and products to different extents. google.com
Research into acylation reactions, which are characteristic of this compound, demonstrates the profound impact of the solvent. The polarity of the solvent, in particular, can dictate the reaction pathway and product distribution. For instance, in the Friedel-Crafts acetylation of naphthalene, a reaction analogous to those involving acyl chlorides, the choice between a non-polar and a polar solvent determines whether the kinetic or thermodynamic product is favored. stackexchange.com In non-polar solvents like carbon disulfide, the kinetically preferred 1-acetylnaphthalene-AlCl₃ complex precipitates, preventing reversal to the more stable thermodynamic product. stackexchange.com Conversely, in polar solvents such as nitrobenzene, the initial product remains dissolved, allowing the reaction to equilibrate and form the more stable 2-acetylnaphthalene. stackexchange.com
| Solvent | Dielectric Constant (Polarity) | Product Yield (%) |
|---|---|---|
| Acetone (B3395972) | 20.7 | 90.6 |
| Acetonitrile (B52724) | 37.5 | 85.4 |
| Tetrahydrofuran (B95107) (THF) | 7.5 | 83.2 |
| Dimethylformamide (DMF) | 36.7 | 75.3 |
| Ethyl acetate | 6.0 | 70.1 |
| Diethyl ether | 4.3 | 65.2 |
Table 1. Effect of different solvents on the yield of EGCG mono-palmitate from the acylation with palmitoyl (B13399708) chloride. Although acetone provided the highest yield, the results show that yield is not directly proportional to solvent polarity. researchgate.net This illustrates how solvent choice can be critical for optimizing product yield in acylation reactions similar to those involving this compound.
In the context of polymerization, the solvent's role extends to controlling the molecular weight of the resulting polymer. In the synthesis of polythioesters, polycondensations of BPT (a dithiol) with this compound were investigated in several solvents to identify the optimal medium for achieving high molecular weight and quantitative yield, with chloroform (B151607) being selected. researchgate.net Other solvents commonly employed for reactions with this compound include dichloromethane (DCM), toluene, and tetrahydrofuran (THF). nih.govresearchgate.netgoogle.comgoogle.com
Temperature and Pressure Effects
Temperature is a fundamental parameter that directly impacts the rate of chemical reactions, as described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. upatras.gretomica.org Reactions involving this compound are highly sensitive to temperature, and the optimal temperature can vary widely depending on the specific reaction, reactants, and desired product.
For example, the synthesis of N, N'-bis(benzoyl) azelaic acid dihydrazide from benzoyl hydrazine (B178648) and this compound was found to be more influenced by reaction temperature than by reactant molar ratio or reaction time, with an optimal temperature of 70°C yielding the highest product amount. stackexchange.com In contrast, the synthesis of aliphatic biopolyesters from betulin (B1666924) and this compound proceeds efficiently at room temperature (25°C). nih.gov The preparation of this compound itself from azelaic acid and thionyl chloride involves heating, often at 60-65°C, to drive the reaction. stir.ac.uk Low-temperature conditions are also utilized; for instance, the reaction of an this compound toluene solution with aqueous ammonia to form azelaoyl diamide (B1670390) is controlled at temperatures as low as -20°C to manage the highly exothermic nature of the reaction. google.com
| Reaction Type | Reactants | Optimal Temperature | Reference |
|---|---|---|---|
| Dihydrazide Synthesis | This compound, Benzoyl hydrazine | 70°C | stackexchange.com |
| Polyester (B1180765) Synthesis | This compound, Betulin | 25°C | nih.gov |
| Amidation | This compound, Aqueous Ammonia | -20°C | google.com |
| Acid Chloride Synthesis | Azelaic acid, Thionyl chloride | 60-65°C | stir.ac.uk |
| Polyester Synthesis | This compound, Diacetylene diols | Room Temperature | researchgate.net |
Table 2. Optimal reaction temperatures for various syntheses involving this compound, highlighting the critical influence of temperature on reaction outcomes.
Pressure also plays a role, primarily by influencing the boiling points of reactants and byproducts. The boiling point of this compound is reported as 166°C at a reduced pressure of 18 mmHg (approximately 0.024 bar). escholarship.org In many syntheses, particularly polycondensations, the reaction is conducted under reduced pressure or vacuum to facilitate the removal of volatile byproducts, such as HCl gas formed during acylation. researchgate.netstir.ac.uk According to Le Chatelier's principle, removing a product from the reaction mixture shifts the equilibrium towards the formation of more products. For instance, the polycondensation of betulin derivatives was carried out under a residual pressure of 7 mbar to effectively remove byproducts and drive the polymerization forward. nih.gov
Catalysis in this compound Mediated Reactions
Catalysts are frequently employed to increase the rate and selectivity of reactions involving this compound, from its synthesis to its subsequent transformations.
N,N-Dimethylformamide (DMF)
One of the most important catalytic applications related to this compound is the use of N,N-dimethylformamide (DMF) in its synthesis from azelaic acid. researchgate.net When azelaic acid is treated with a chlorinating agent like thionyl chloride or oxalyl chloride, a catalytic amount of DMF is added to accelerate the reaction. wikipedia.orgwikipedia.orgnih.gov The mechanism involves the initial reaction of DMF with the chlorinating agent (e.g., oxalyl chloride) to form a highly reactive Vilsmeier reagent, an imidoyl chloride intermediate. wikipedia.orgwikipedia.orgyoutube.com This intermediate then reacts with the carboxylic acid groups of azelaic acid, converting them to the more reactive acyl chloride functionalities. youtube.com The DMF is regenerated in the process, allowing it to participate in further catalytic cycles. youtube.com
Tertiary Amines
Tertiary amines, such as triethylamine (TEA) and pyridine, are widely used as catalysts in reactions where this compound is a reactant, particularly in polyester and polyamide synthesis. nih.govwikipedia.org These bases function via a nucleophilic catalysis mechanism. wikipedia.org The amine attacks the electrophilic carbonyl carbon of the acyl chloride to form a highly reactive N-acylammonium intermediate. This intermediate is more susceptible to nucleophilic attack by an alcohol or another amine than the original acyl chloride, thus accelerating the rate of ester or amide formation. The tertiary amine also serves to neutralize the HCl byproduct generated during the reaction, which can prevent unwanted side reactions and drive the equilibrium forward. wikipedia.org For example, the polycondensation of betulin with this compound was performed in the presence of pyridine. nih.gov Similarly, triethylamine has been used to catalyze the cyclization of this compound. stir.ac.uk
Other Catalysts
Other catalytic systems have also been explored for polymerization reactions. In a study on new biodegradable polymers, γ-Al₂O₃ was used as a catalyst for the polycondensation of betulin with various comonomers, demonstrating that inorganic catalysts can also be effective in mediating such reactions. nih.gov
Applications of Azelaoyl Chloride in Polymer Science and Material Chemistry
Polycondensation Reactions for Polymer Synthesis
Polycondensation is a primary method for synthesizing polymers where monomers containing at least two functional groups react to form a larger structural unit, releasing smaller molecules like water or hydrogen chloride in the process. Azelaoyl chloride is frequently employed in these reactions, particularly in solution and interfacial polycondensation techniques, due to the high reactivity of its acyl chloride functional groups. chemimpex.comijisrt.compolymertechnology.it This reactivity facilitates the formation of high molecular weight polymers under relatively mild conditions. The use of this compound in polycondensation allows for the incorporation of long, flexible aliphatic segments into the polymer backbone, which can be used to tailor the final properties of the material. researchgate.net
This compound is a key intermediate in the production of polyamides, a class of polymers characterized by repeating amide linkages (-CO-NH-). chemimpex.comsigmaaldrich.com These materials are known for their excellent strength, durability, and thermal stability. chemimpex.compolymertechnology.it The synthesis involves reacting this compound with a diamine monomer. The reaction between the acyl chloride groups of this compound and the amine groups of the comonomer forms the characteristic amide bonds of the polyamide chain.
This compound is utilized in the synthesis of alternating copolymers, where two different monomer units are arranged in a regular, alternating sequence along the polymer chain. sigmaaldrich.comchemicalbook.in This precise arrangement allows for fine-tuning of the polymer's properties. Research has demonstrated the synthesis of electrochromic polyamides through the condensation polymerization of an amine-capped oligoaniline with various diacyl chlorides, including this compound. researchgate.net
In a typical synthesis, the reaction between the oligoaniline diamine and this compound results in a polyamide with a well-defined alternating structure. The aliphatic chain from the this compound acts as a flexible spacer between the rigid, electroactive oligoaniline segments. researchgate.net This structure improves the solubility of the resulting polyamide in common organic solvents, a significant advantage over more rigid aromatic polyamides.
Table 1: Examples of Diamines Used with this compound for Alternating Copolymer Synthesis
| Diamine Monomer | Resulting Polymer Type | Reference |
| Amine-capped oligoaniline | Electrochromic Polyamide | researchgate.net |
| N,N'-bis(6-aminohexyl)oxamide | Copoly(amide-oxamide) | google.com |
| 1,3-diaminopropane | Aliphatic Polyamide | google.com |
This table presents examples of diamine comonomers that have been polymerized with this compound to produce alternating copolymers.
The incorporation of this compound into polyamide structures can significantly enhance their thermal and mechanical properties. chemimpex.com Polyamides are generally recognized for their high thermal stability, excellent mechanical strength, and good resistance to solvents. polymertechnology.it The introduction of the flexible nine-carbon chain of the azelaoyl moiety can influence properties such as the glass transition temperature and crystallinity. researchgate.net
For instance, N,N'-bis(benzoyl) azelaic acid dihydrazide, a derivative synthesized from this compound, has been shown to act as a nucleating agent in Poly(L-lactic acid) (PLLA). jcsp.org.pk While not a direct polyamide synthesis, this demonstrates how the azelaoyl structure can influence polymer morphology. In PLLA composites, this derivative increased the crystallization temperature and enthalpy. jcsp.org.pk This improved crystallinity often correlates with enhanced mechanical properties, such as tensile strength and modulus. jcsp.org.pkresearchgate.net The specific structure of the azelaoyl group contributes to these improvements, balancing flexibility and intermolecular interactions within the polymer matrix. chemimpex.comresearchgate.net
This compound is also a valuable monomer in the synthesis of polyesters, which are polymers containing repeating ester functional groups in their main chain. chemimpex.comresearchgate.net The reaction typically involves the polycondensation of this compound with a diol. The resulting polyesters often exhibit properties derived from the long aliphatic chain of the azelaic moiety, such as flexibility and a lower glass transition temperature compared to fully aromatic polyesters. nih.gov
Significant research has focused on synthesizing random copolyesters that incorporate chalcone (B49325) moieties into the polymer backbone using this compound. ijisrt.comijisrt.com Chalcones are known for their photosensitive and biological properties, making them attractive for developing functional polymers. ijisrt.comjocpr.com In these syntheses, a chalcone-based diol is subjected to polycondensation with a mixture of diacid chlorides, typically an aromatic one like terephthaloyl chloride and an aliphatic one such as this compound. ijisrt.comijisrt.com
The inclusion of this compound alongside an aromatic diacid chloride allows for the creation of high molecular weight aliphatic-aromatic random copolyesters. ijisrt.com The flexible aliphatic segments from this compound help to modify the thermal properties of the resulting polymer. For example, studies have reported the glass transition temperature (Tg) and melting temperature (Tm) of these copolyesters, indicating a semicrystalline nature suitable for specific applications. ijisrt.comijisrt.com
Table 2: Thermal Properties of a Random Copolyester Synthesized with this compound
| Comonomers | Polymer Type | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Reference |
| Chalcone diol, Terephthalic acid, this compound | Aliphatic-Aromatic Random Copolyester | 21.4 °C | 108.8 °C | ijisrt.comijisrt.com |
This table shows the thermal properties of a representative random copolyester incorporating this compound, demonstrating its role in defining the material's characteristics.
Solution polycondensation is a straightforward and effective technique used for the synthesis of copolyesters involving this compound. ijisrt.com This method involves dissolving the monomers—such as a chalcone diol, an aromatic diacid chloride, and an aliphatic diacid chloride like this compound—in a suitable solvent, often in the presence of an acid scavenger like triethylamine (B128534). ijisrt.comijisrt.com
The reaction proceeds in the solution phase, typically at an elevated temperature, to facilitate the formation of the polyester (B1180765). ijisrt.com For example, a chalcone diol can be dissolved in dimethylformamide (DMF), followed by the addition of triethylamine and the respective diacid chlorides (e.g., terephthaloyl chloride and this compound). ijisrt.com The mixture is heated to allow the polymerization to occur. ijisrt.com After the reaction, the resulting copolyester is precipitated by pouring the reaction mixture into a non-solvent like water, then filtered and purified. ijisrt.com This technique is valued for its operational simplicity and effectiveness in producing high molecular weight copolyesters. ijisrt.comijisrt.com
Synthesis of Polyesters
Preparation of Glucose Bolaform Esters
This compound is utilized in the solvent-free synthesis of glucose bolaform esters, a class of non-ionic surfactants with a symmetrical structure consisting of two hydrophilic glucose headgroups connected by a hydrophobic aliphatic linker. In this process, glucose is reacted with an aliphatic acid dichloride, such as this compound, which acts as both a reactant and the reaction medium. core.ac.uk
The esterification is typically conducted under a nitrogen atmosphere to remove the hydrogen chloride (HCl) vapor that is liberated during the reaction. The use of formic acid as a catalyst is crucial; in its absence, the reaction is significantly slower and requires higher temperatures, which can lead to the undesirable caramelization of glucose. core.ac.uk Research has identified optimal conditions for this synthesis, with a reaction time of 50 minutes and a glucose-to-acid dichloride molar ratio of approximately 2:1 yielding the best results. Exceeding this reaction time can lead to product hydrolysis and a decrease in yield. core.ac.uk This method provides a more environmentally friendly route to these bio-based surfactants by avoiding the use of toxic organic solvents. core.ac.uk
Table 1: Optimal Reaction Conditions for Glucose Bolaform Ester Synthesis
| Parameter | Optimal Value | Rationale |
|---|---|---|
| Molar Ratio (Glucose:this compound) | 2:1 | Maximizes yield by ensuring the acid dichloride is the limiting reactant. core.ac.uk |
| Reaction Time | 50 minutes | Prevents product degradation and caramelization that occurs with longer times. core.ac.uk |
| System Condition | Solvent-free, Nitrogen Stream | The reactant serves as the medium, and nitrogen removes HCl byproduct. core.ac.uk |
| Catalyst | Formic Acid | Accelerates the reaction at lower temperatures, preventing glucose degradation. core.ac.uk |
Synthesis of Polythioesters
Polythioesters are a class of sulfur-containing polymers known for their distinct properties compared to their polyester analogs, including higher melting points and crystallinity. This compound is a key monomer in the synthesis of these polymers through polycondensation reactions with dithiols. researchgate.net
In a model reaction system, this compound (AZC) is reacted with a dithiol via solution polycondensation to produce a high molecular weight polythioester with a quantitative yield. Studies have shown that the choice of solvent is critical, with chloroform (B151607) being identified as optimal for achieving the highest molecular weight. researchgate.net this compound has also been used to create thioester linkages in more complex macromolecular structures. For instance, thioester-based cross-linkers have been prepared by reacting this compound with 2-mercaptopropionic acid. These cross-linkers are then used to modify other polymers. mdpi.com The resulting polythioesters are evaluated for their thermal properties using techniques like thermogravimetry/differential thermal analysis (TG/DTA). researchgate.net
Cross-linking Applications in Polymer and Biomaterial Development
The bifunctional nature of this compound makes it an effective cross-linking agent, capable of forming stable covalent bonds with appropriate functional groups on polymer chains, such as amines and hydroxyls. This process creates a three-dimensional network structure that enhances the mechanical and thermal properties of the original polymer.
Engineering Chitosan (B1678972) for Enhanced Mechanical Strength and Thermal Stability
Chitosan, a natural polysaccharide, is widely explored for biomedical applications, but its use can be limited by its mechanical properties and solubility. Cross-linking with agents like this compound addresses these limitations. The reaction between the acyl chloride groups of this compound and the primary amine groups on the chitosan backbone forms stable amide linkages, creating a robust polymer network. scirp.org
Research employing dicarboxylic acids, including azelaic acid, as cross-linkers has demonstrated significant improvements in the properties of chitosan scaffolds. These studies show that cross-linking can increase the mechanical strength by three to fourfold compared to native chitosan. scirp.org Furthermore, the thermal stability of the engineered chitosan is substantially enhanced, with the cross-linked biomaterial demonstrating stability at temperatures exceeding 300°C. scirp.org Computational studies involving molecular docking have calculated the binding energy for this compound cross-linked chitosan (AZCLCCH), confirming a favorable interaction. scirp.org This modification produces a more durable and heat-resistant biomaterial suitable for demanding applications. scirp.org
Table 2: Property Enhancements of Cross-linked Chitosan
| Property | Observation | Source |
|---|---|---|
| Mechanical Strength | ≥3-4 fold increase compared to un-cross-linked chitosan. | scirp.org |
| Thermal Stability | Stable at temperatures above 300°C. | scirp.org |
| Degree of Cross-linking | Achievable range of approximately 55% - 65% (with dicarboxylic acid). | scirp.org |
Cross-linking of Polyethyleneimine (PEIs) for Gene Delivery Systems
Polyethyleneimine (PEI) is a cationic polymer known for its high gene transfection efficiency, but this is often associated with significant cytotoxicity, particularly for high molecular weight PEIs. A successful strategy to mitigate this toxicity while retaining or even enhancing transfection efficiency is to cross-link low molecular weight (LMW) PEIs into larger, biodegradable structures. mdpi.comnih.gov
This compound is used to synthesize thioester-based cross-linkers for this purpose. In one approach, this compound (C9) is first reacted with 2-mercaptopropionic acid to form a dithioester cross-linker. mdpi.com This linker is then used to connect LMW branched PEIs (e.g., 0.6, 1.2, 2.0 kDa). The resulting cross-linked polymers demonstrate a high capacity for binding plasmid DNA (pDNA), forming polyplexes with hydrodynamic sizes typically between 150 and 200 nm and positive surface charges ranging from +20 to +50 mV. mdpi.com These engineered PEI-based vectors have shown significantly higher transfection efficiencies (40% to 90%) in various breast cancer cell lines, competitive with or exceeding that of the commercial standard, 25-kDa PEI, making them promising candidates for gene delivery applications. mdpi.com
Table 3: Characteristics of this compound-Derived PEI Polyplexes for Gene Delivery
| Characteristic | Value / Finding | Significance |
|---|---|---|
| Cross-linker | Thioester derived from this compound (C9) and 2-mercaptopropionic acid. | mdpi.com |
| Hydrodynamic Size | 150 - 200 nm | Appropriate size for cellular uptake. mdpi.com |
| Surface Charge (Zeta Potential) | +20 to +50 mV | Positive charge facilitates binding to negatively charged cell membranes. mdpi.com |
| Transfection Efficiency | 40% - 90% in tested cancer cell lines. | Competitive with or superior to commercial reagents. mdpi.com |
Development of Functional Materials
This compound's ability to be integrated into polymer backbones is leveraged to create advanced functional materials with specific, tunable properties. Its flexible aliphatic chain can be combined with rigid, functional segments to control solubility and processability while enabling desired electronic or chemical behaviors.
Electrochromic Polymers
Electrochromic polymers are materials that can change their color in response to an applied electrical potential, making them valuable for applications like smart windows, displays, and sensors. upv.es this compound is used in the synthesis of electrochromic polyamides through condensation polymerization. researchgate.net
In this synthesis, this compound is reacted with an amine-capped oligoaniline, a known electroactive segment. researchgate.net The inclusion of the flexible, non-conjugated aliphatic segment from this compound into the polymer backbone plays a vital role in rendering the final polyamide soluble in common organic solvents like chloroform. This solubility is a significant advantage for material processing, allowing for the casting of thin films. researchgate.net The resulting polyamide films adhere strongly to indium tin oxide (ITO) coated glass electrodes and exhibit distinct, reversible electrochromic behavior through four different oxidation states, without the delamination issues that can affect pure polyaniline after repeated cycling. researchgate.net
Surface Coatings with Enhanced Chemical Resistance and Durability
This compound is a key precursor in the formulation of polyamide-based surface coatings designed for demanding environments, including the automotive and aerospace industries. google.com The incorporation of this compound into the polymer backbone via interfacial or solution polycondensation with various diamines results in coatings with a superior combination of flexibility, thermal stability, and chemical resilience.
The durability of these coatings is partly attributable to the stable amide linkages formed during polymerization. Research into polyamides synthesized from aliphatic diacid chlorides, such as this compound, shows they are thermally stable at elevated temperatures. For instance, certain novel polyamides have been shown to be stable up to 200°C, a critical property for coatings exposed to thermal stress. googleapis.com
Furthermore, the long methylene (B1212753) chain of the azelaoyl moiety contributes to the flexibility of the coating, preventing cracking and delamination when subjected to mechanical stress or thermal cycling. The selection of the co-monomer, typically a diamine, allows for fine-tuning of the material's properties. For example, polyamides synthesized from azelaic acid (the precursor to this compound) and various linear diamines exhibit robust mechanical and thermal properties, which are crucial for long-term durability.
Mechanical and Thermal Properties of Polyamides Derived from Azelaic Acid The following table details the properties of various polyamides synthesized from azelaic acid and different diamines. This data is representative of the performance characteristics that can be expected from polymers synthesized using this compound.
| Property | Polyamide 6,9 | Polyamide 10,9 | Polyamide 12,9 |
| Diamine Used | 1,6-diaminohexane | 1,10-decanediamine | 1,12-diaminododecane |
| Number-Average Molecular Weight ( g/mol ) | 51,300 | 38,900 | 38,500 |
| Melting Temperature (°C) | 214 | 203 | 195 |
| Crystallization Temperature (°C) | 176 | 166 | 161 |
| Bending Strength (MPa) | 102.58 | 84.11 | 65.91 |
| Izod Impact Strength (kJ/m²) | 9.24 | 8.82 | 8.54 |
Data sourced from a study on biobased polyamides. researchgate.net
The chemical resistance of these coatings is a function of the stable, crystalline polyamide structure. Polyamides as a class of polymers demonstrate good to excellent resistance against a wide array of chemicals, particularly hydrocarbons, oils, and greases. This makes them suitable for protecting surfaces from common industrial and environmental contaminants.
General Chemical Resistance of Polyamide Coatings This table provides a general overview of the chemical resistance of polyamide materials, such as those derived from this compound, to various substances at room temperature. The ratings are representative of the polymer class.
| Chemical Agent | Resistance |
| Acids, Dilute | Partial |
| Alkalis, Dilute | Partial to Resistant |
| Ammonia (B1221849) (10%) | Resistant |
| Benzene (B151609) | Resistant |
| Brake Fluid | Resistant |
| Gasoline / Petrol | Resistant |
| Formic Acid (40%) | Not Resistant |
| Motor Oil | Resistant |
| Acetone (B3395972) | Resistant |
Based on general chemical resistance data for Polyamide 6 and Polyamide 12. celanese.comaerosusa.com
High-Performance Adhesives and Sealants
The same properties that make this compound-derived polymers excellent for coatings also make them highly effective in formulations for high-performance adhesives and sealants. google.com The ability to form strong, durable, and flexible polymer chains is essential for creating robust bonds between various substrates. Polyamides based on this compound are particularly noted for their application in hot-melt adhesives. epo.org
Hot-melt adhesives are solid materials that are applied in a molten state and form a strong bond upon cooling and solidification. Polyamides synthesized from azelaic acid have demonstrated excellent hot-melt adhesive properties suitable for bonding a wide range of materials, including PVC, steel, aluminum, wood, and textiles. epo.org The reaction of this compound with selected diamines, such as piperazine (B1678402) and ethylenediamine (B42938), often in combination with other dicarboxylic acids, yields copolyamides with specific melting points and melt flow characteristics required for adhesive applications. epo.org
The process of interfacial polymerization, where this compound in an organic phase reacts with a diamine in an aqueous phase, is a powerful method to create thin, tough polymer films at an interface. This principle is fundamental to the formation of sealant layers and micro-encapsulation walls, which can be considered a specialized form of adhesion. archive.org For instance, this compound can be reacted with ethylenediamine and diethylenetriamine (B155796) to form a cross-linked polyurea-polyamide skin for encapsulating active ingredients, demonstrating its capacity to form strong, cohesive films. archive.org
The performance of these adhesives is rooted in the mechanical strength and thermal stability of the constituent polyamide. The data presented in the table below, while pertaining to the bulk properties of polyamides, is indicative of the strength that can be translated into adhesive performance. High bending and impact strength in the bulk polymer suggest high cohesive strength within the adhesive bond line.
Illustrative Formulations and Properties for this compound-Based Polymers This table outlines examples of polymer systems synthesized using this compound and their relevant properties, highlighting their suitability for adhesive and sealant applications.
| Polymer System | Co-reactant(s) | Polymerization Method | Resulting Polymer Properties | Relevant Application |
| Copoly(amide-oxamide) | N,N'-bis(6-aminohexyl)oxamide | Interfacial | Melting Point: 253°C; Inherent Viscosity: 1.13 dL/g google.com | High-strength films, barrier layers google.com |
| Polyamide | 1,3-diaminopropane | Interfacial | Melting Point: 217°C; Inherent Viscosity: 0.85 dL/g google.com | Thermoplastic molding, adhesives |
| Polyamide-Polyurea | Ethylenediamine, Diethylenetriamine, Polymethylene polyphenylisocyanate | Interfacial | Cross-linked, tough film archive.org | Micro-encapsulation, sealants archive.org |
Data sourced from patents describing the synthesis of polyamides. archive.orggoogle.com
The long, flexible (CH₂)₇ chain from this compound provides the resulting adhesive with a degree of elasticity, allowing it to accommodate thermal expansion and contraction between bonded substrates without failure. This combination of strength and flexibility makes these adhesives highly reliable for durable goods manufacturing and construction. google.comresearchgate.net
Applications of Azelaoyl Chloride in Pharmaceutical and Fine Chemical Synthesis
Intermediate in Pharmaceutical Synthesis
The utility of azelaoyl chloride in the pharmaceutical industry is primarily as a building block for more complex molecules with therapeutic potential. chemimpex.comcphi-online.com It facilitates the introduction of a nine-carbon aliphatic chain, which can influence the pharmacological properties of the final compound. mdpi.com
This compound's reactivity enables the construction of intricate molecular architectures. chemimpex.com It can react with various nucleophiles at both ends of its acyl chloride groups, leading to the formation of larger, often symmetrical, molecules. This property is exploited in the synthesis of various pharmaceutical compounds and derivatives. chemimpex.com
One notable application of this compound is in the synthesis of N,N'-bis(benzoyl) azelaic acid dihydrazide. This compound is synthesized through the acylation of benzoyl hydrazine (B178648) with this compound. jcsp.org.pk An optimized process for this synthesis involves a specific molar ratio of benzoyl hydrazine to this compound (2:3), a reaction time of 6 hours, and a temperature of 70°C, resulting in a high yield of 89.7%. jcsp.org.pkresearchgate.net N,N'-bis(benzoyl) azelaic acid dihydrazide has been investigated for its role as a nucleating agent in polymers like Poly(L-lactic acid) (PLLA). jcsp.org.pk
Table 1: Optimized Synthesis of N,N'-bis(benzoyl) azelaic acid dihydrazide
| Parameter | Optimal Condition |
| Molar Ratio (Benzoyl hydrazine:this compound) | 2:3 |
| Reaction Time | 6 hours |
| Reaction Temperature | 70°C |
| Yield | 89.7% |
This table summarizes the optimized reaction conditions for the synthesis of N,N'-bis(benzoyl) azelaic acid dihydrazide from benzoyl hydrazine and this compound. jcsp.org.pkresearchgate.net
This compound is instrumental in the synthesis of novel tryptamine (B22526) derivatives with potential antitumor activity. mdpi.comnih.govunibo.it In one synthetic approach, azelaic acid monomethyl ester is first converted to its corresponding acyl chloride. mdpi.com This activated azelaoyl moiety is then reacted with tryptamine under Schotten-Baumann-like conditions to form amide-linked structural hybrids. mdpi.com These compounds, which combine the tryptamine and azelaoyl scaffolds, have been evaluated for their biological activity against various cancer cell lines. mdpi.comnih.govunibo.it For instance, one such derivative showed selective activity against HT29 cells, while another exhibited broad toxicity across several solid tumor cell lines. nih.govunibo.it
This compound is employed in the synthesis of N-azeloyl amino acid ethyl esters through an acylation reaction. google.com In a described method, an amino acid ester hydrochloride, such as glycine (B1666218) ethyl ester hydrochloride, is deprotonated using an organic base like pyridine (B92270) in an aprotic solvent like chloroform (B151607). google.com this compound, dissolved in the same solvent, is then added dropwise to initiate the acylation, forming the corresponding N-azeloyl amino acid ethyl ester. google.com This method provides an alternative to the conventional Schotten-Baumann conditions which are conducted in an aqueous medium. google.com
Table 2: Example Synthesis of N-Azeloyl Glycine Ethyl Ester
| Reactant 1 | Reactant 2 | Solvent | Base |
| Glycine ethyl ester hydrochloride | This compound | Chloroform | Pyridine |
This table outlines the key components used in the synthesis of N-azeloyl glycine ethyl ester via an acylation reaction. google.com
The chemical modification of active pharmaceutical ingredients (APIs) using linkers like this compound can lead to derivatives with improved properties. chemimpex.com By creating ester or amide linkages, the resulting compounds can exhibit enhanced solubility, stability, or altered release characteristics, which can contribute to improved drug formulations and better bioavailability for more effective therapeutic outcomes. chemimpex.com
Synthesis of N-Azeloyl Amino Acids Ethyl Esters
Role in Agrochemical Synthesis
Beyond pharmaceuticals, this compound also serves as an important intermediate in the synthesis of agrochemicals. chemimpex.comguidechem.com Its ability to link different chemical moieties is valuable in creating new pesticides, herbicides, and other crop protection agents. The introduction of the nine-carbon chain from this compound can influence the efficacy and environmental profile of the final agrochemical product. chemimpex.com
Development of Specialized Chemical Compounds
The dicarbonyl structure of this compound makes it an ideal precursor for the synthesis of long-chain diketones. These compounds can serve as intermediates for more complex molecular architectures. A notable application is in the Friedel-Crafts acylation reaction with aromatic compounds to produce 1,9-diaryl-1,9-nonanediones.
The synthesis of 1,9-diphenylnonane-1,9-dione from this compound is a classic example of a Friedel-Crafts acylation reaction. chemguide.co.uklibretexts.orgchemguide.co.ukchemguide.co.uk In this electrophilic aromatic substitution reaction, each of the acyl chloride functional groups on the this compound molecule reacts with a benzene (B151609) ring to form a carbon-carbon bond. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride, making it a more potent electrophile. chemguide.co.uk
Detailed research findings have provided specific data for the characterization of 1,9-diphenylnonane-1,9-dione synthesized through this method. oup.com
Table 1: Physical and Spectroscopic Data for 1,9-diphenylnonane-1,9-dione
| Property | Value |
|---|---|
| Melting Point | 47 °C oup.com |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | |
| C-H stretch (alkane) | 2920 oup.com |
| C=O stretch (ketone) | 1680 oup.com |
| C-O stretch | 1232 oup.com |
| C-H bend (aromatic) | 741, 688 oup.com |
| High-Resolution Mass Spectrometry (HRMS) | |
| Calculated Mass (C₂₁H₂₄O₂) | 308.1776 oup.com |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data for 1,9-diphenylnonane-1,9-dione
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.07-2.08 | multiplet | 10H | -(CH₂)₅- |
| 2.96 (J = 6.4 Hz) | triplet | 4H | -CH₂-C=O |
| 7.05-7.24 | multiplet | 6H | meta- & para- Ar-H |
| 7.77-8.05 | multiplet | 4H | ortho- Ar-H |
Solvent: CDCl₃, Frequency: 60 MHz oup.com
The synthesis can be extended to produce derivatives of 1,9-diphenylnonane-1,9-dione by using substituted benzenes as the starting aromatic compound. This allows for the introduction of various functional groups onto the terminal phenyl rings, leading to a diverse range of diketones with tailored properties for specific applications in materials science and medicinal chemistry.
Computational Chemistry and Spectroscopic Characterization of Azelaoyl Chloride and Its Derivatives
Computational Modeling of Azelaoyl Chloride Reactivity
Computational modeling provides significant insights into the behavior of this compound and its derivatives, particularly within complex biological environments like lipid membranes. These in silico approaches allow for the investigation of molecular interactions and dynamics that are often difficult to observe experimentally.
Molecular Dynamics (MD) Simulations in Lipid Membranes
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules like this compound derivatives in lipid bilayers. These simulations can model the interactions between the azelaoyl-containing lipid and the surrounding membrane components over time, providing a dynamic view of the system.
These simulations have revealed that the polar azelaoyl chain of PazePC can undergo a complete reversal, orienting its carboxylic acid group towards the aqueous phase. nih.gov This "extended lipid conformation" has significant implications for the properties of the membrane interface. nih.gov The simulations also show that the presence of PazePC can increase the area per lipid and decrease the thickness of the bilayer. nih.gov
Investigating Acyl Chain Disorder and Orientation
A key focus of computational studies on azelaoyl derivatives in lipid membranes is the investigation of acyl chain disorder and the orientation of the azelaoyl chain itself. The introduction of a lipid with a polar terminus, such as the carboxylic acid group of the azelaoyl chain, can significantly disrupt the ordered structure of the lipid bilayer. nih.gov
MD simulations have shown that the orientation of the azelaoyl chain is highly dependent on its protonation state. acs.orgnih.gov When the terminal carboxyl group is deprotonated (charged), the chain tends to reverse its orientation, extending into the aqueous phase. acs.orgnih.gov Conversely, in its protonated (neutral) state, the azelaoyl chain is more likely to adopt an orientation parallel to the interfacial plane of the membrane. acs.orgnih.gov This reorientation has a disordering effect on the neighboring acyl chains of other lipids in the membrane. acs.org
The presence of oxidized phospholipids (B1166683) like PazePC has been shown to increase the gauche content of the acyl chains of surrounding lipids, leading to a decrease in bilayer thickness. nih.gov These computational findings have been corroborated by experimental data, which show positive order parameter (S_CH) values for the azelaoyl segments, confirming a parallel orientation to the bilayer plane for the protonated form. nih.govresearchgate.netresearchgate.net
Conformational Analysis and Energy Landscapes
Conformational analysis and the study of energy landscapes provide a deeper understanding of the preferred shapes and movements of molecules like this compound and its derivatives. These computational methods can map out the potential energy of a molecule as a function of its geometry, revealing the most stable conformations and the energy barriers between them.
While specific studies focusing solely on the conformational analysis and energy landscapes of isolated this compound are not extensively detailed in the provided search results, the principles of these analyses are fundamental to understanding the behavior observed in more complex systems like lipid membranes. The ability of the azelaoyl chain in PazePC to adopt different orientations (reversed vs. parallel) is a direct consequence of the underlying conformational energy landscape, which is influenced by the interactions with the surrounding lipid and water molecules. acs.orgnih.gov The protonation state of the terminal carboxyl group acts as a switch, altering the energy landscape and favoring one orientation over the other. acs.orgnih.gov
Spectroscopic Techniques for Structural Elucidation and Purity Assessmentguidechem.comresearchgate.net
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. researchgate.net For this compound, various methods are employed to confirm its identity and determine its level of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netguidechem.comnist.govjcsp.org.pkacs.orgbiorxiv.orgnih.govresearchgate.netscience.govstir.ac.ukchemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the characterization of organic molecules, providing detailed information about the chemical environment of atoms. researchgate.net It is widely used for both structural elucidation and purity assessment of compounds like this compound. researchgate.netguidechem.com
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is particularly useful for determining the structure of organic compounds by analyzing the signals of hydrogen atoms. researchgate.net The chemical shift, integration, and multiplicity of the peaks in a ¹H-NMR spectrum provide valuable information about the different types of protons in a molecule and their neighboring atoms.
For this compound, the ¹H-NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would show characteristic signals for the protons along the seven-carbon methylene (B1212753) chain and the protons on the carbons adjacent to the two acyl chloride groups. guidechem.comchemodex.com
A typical ¹H-NMR spectrum of this compound would exhibit the following features:
A triplet corresponding to the protons on the two carbons (C2 and C8) adjacent to the carbonyl groups. This signal appears at a downfield chemical shift due to the electron-withdrawing effect of the carbonyl and chlorine atoms.
A multiplet for the protons on the carbon at the center of the chain (C5).
Overlapping multiplets for the remaining methylene protons (C3, C4, C6, and C7) in the middle of the aliphatic chain.
The integration of these peaks would correspond to the number of protons giving rise to each signal, confirming the structure of the azelaoyl backbone. For example, in the synthesis of N, N'-bis(benzoyl) azelaic acid dihydrazide from this compound, the ¹H-NMR spectrum of the product shows a triplet at δH=2.17-2.20 ppm for the CH₂ groups adjacent to the amide protons, which originate from the acyl chloride precursor. jcsp.org.pk
Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| H on C2 & C8 | 2.89 | Triplet |
| H on C3 & C7 | 1.72 | Multiplet |
| H on C4, C5, C6 | 1.35 | Multiplet |
Note: This table represents predicted values and actual experimental values may vary slightly.
¹³C-NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. In the analysis of this compound, each carbon atom in the molecule produces a distinct signal in the spectrum, providing unambiguous evidence of its structure. The chemical shifts are influenced by the electronic environment of the carbon atoms.
The most downfield signal in the ¹³C-NMR spectrum of this compound corresponds to the carbonyl carbons of the acid chloride groups. These carbons are highly deshielded due to the electronegativity of both the oxygen and chlorine atoms, causing them to resonate at approximately 173.9 ppm. The methylene carbons (CH₂) of the aliphatic chain appear at different chemical shifts. The carbon adjacent to the carbonyl group (C2/C8) is deshielded and appears around 47.1 ppm. The subsequent methylene carbons resonate further upfield, with the central carbon (C5) being the most shielded.
Table 1: ¹³C-NMR Chemical Shifts for this compound Data is illustrative and based on typical values for similar structures.
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (C1, C9) | ~173.9 |
| -CH₂- (C2, C8) | ~47.1 |
| -CH₂- (C3, C7) | ~33.5 |
| -CH₂- (C4, C6) | ~28.5 |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the acyl chloride group.
This band appears at a characteristically high frequency, typically in the range of 1795-1815 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon. This is significantly higher than the C=O stretch observed in corresponding carboxylic acids or esters. Other characteristic peaks in the FT-IR spectrum of this compound include the C-H stretching vibrations of the methylene groups, which are observed around 2855 cm⁻¹ and 2927 cm⁻¹. The C-Cl stretching vibration can also be observed, typically in the region of 650-850 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Acyl Chloride) | Stretch | 1795 - 1815 |
| C-H (Methylene) | Stretch | 2855 - 2927 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
For this compound (C₉H₁₄Cl₂O₂), the molecular weight is 228.11 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 228. However, due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic pattern of peaks. The (M)⁺ peak at m/z 228 (containing two ³⁵Cl atoms) will be accompanied by an (M+2)⁺ peak at m/z 230 (containing one ³⁵Cl and one ³⁷Cl) and an (M+4)⁺ peak at m/z 232 (containing two ³⁷Cl atoms) with a relative intensity ratio of approximately 9:6:1.
Common fragmentation pathways for acyl chlorides involve the loss of a chlorine atom or the entire acyl chloride group. The fragmentation of this compound can lead to the formation of various daughter ions, which helps in confirming the structure of the molecule.
High-Performance Liquid Chromatography (HPLC) for Purity and Composition
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for assessing the purity of this compound and analyzing its reaction mixtures, especially for derivatives that may be less volatile or thermally stable.
The analysis is typically performed in reversed-phase mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. A common mobile phase for separating this compound and related non-polar compounds could be a gradient mixture of acetonitrile (B52724) and water. Detection is often achieved using an ultraviolet (UV) detector, as the carbonyl group of the acyl chloride provides sufficient chromophoric activity, typically monitored around 210-220 nm. The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analytical Determination
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a definitive method for the analysis of volatile compounds like this compound.
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the capillary column (e.g., a non-polar polydimethylsiloxane (B3030410) column). As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" that confirms the identity of the compound. This technique is highly sensitive and can be used to detect and quantify trace amounts of this compound in various matrices. For instance, it has been used to determine the presence of dicarboxylic acids (after derivatization to more volatile forms) in atmospheric aerosols.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Chlorine |
Advanced Research Topics and Future Directions
Green Chemistry Approaches in Azelaoyl Chloride Synthesis and Utilization
In response to the growing demand for environmentally responsible chemical manufacturing, significant research has focused on developing green chemistry approaches for the synthesis and use of this compound.
Solvent-Free Reaction Systems
A notable advancement in green chemistry is the development of solvent-free reaction systems for syntheses involving this compound. One such example is the esterification of glucose with this compound to produce glucose bolaform esters. In this process, the excess this compound itself acts as the reaction medium, eliminating the need for potentially toxic organic solvents. orientjchem.org The reaction is conducted under a nitrogen atmosphere to remove the liberated hydrogen chloride gas. orientjchem.org This method not only minimizes waste but also simplifies the purification process. orientjchem.org Another approach involves the use of solid catalysts and grinding techniques for Claisen-Schmidt reactions, which can lead to quantitative yields of desired products without the use of solvents. researchgate.net
Sustainable Synthesis of this compound
The conventional synthesis of this compound involves the reaction of azelaic acid with reagents like thionyl chloride. chemicalbook.com While effective, this method often requires elevated temperatures and generates byproducts. chemicalbook.com Research into more sustainable methods is ongoing. Azelaic acid itself is a bio-based monomer, often derived from oleic acid, which presents a renewable starting point for the synthesis of its derivatives. mdpi.com The development of catalytic methods that minimize the use of harsh reagents and energy consumption is a key area of future research. Furthermore, the synthesis of derivatives like potassium azeloyl diglycinate, which is produced by reacting this compound with glycine (B1666218) and potassium hydroxide, offers a pathway to water-soluble compounds with improved properties for various applications, potentially reducing the reliance on organic solvents in formulations. cosmeticsandtoiletries.comnih.gov
Application in Novel Biomaterials and Biocompatible Materials Research
This compound's bifunctional nature makes it an excellent crosslinking agent and monomer for the creation of advanced biomaterials with tailored properties for medical and biotechnological applications.
Degradable Polymer Libraries for Gene Delivery
The development of safe and effective gene delivery vectors is a critical challenge in gene therapy. This compound is being utilized to synthesize biodegradable polymers for this purpose. dovepress.commdpi.com For instance, it can be used to crosslink low molecular weight polyethyleneimines (PEIs) to create cationic polymers capable of complexing with DNA. researchgate.net These thioester-crosslinked PEIs form polyplexes that can efficiently deliver genetic material into cells. researchgate.net The biodegradable nature of the linkages, often designed to break down within the cellular environment, helps to mitigate the toxicity associated with high molecular weight polymers. dovepress.com The ability to create libraries of such polymers with varying properties allows for the optimization of gene delivery efficiency for different cell types. researchgate.net
Stimuli-Responsive Materials for Controlled Release
Stimuli-responsive or "smart" materials, which undergo changes in their properties in response to specific environmental cues, are at the forefront of drug delivery research. mdpi.comresearchgate.net this compound is a valuable building block for creating such materials. For example, it can be incorporated into polymers that are sensitive to changes in pH. mdpi.com These polymers can be designed to release a therapeutic agent in the acidic microenvironment of a tumor, thereby increasing the specificity of the treatment and reducing systemic side effects. mdpi.com The crosslinking of hydrogels with moieties that are sensitive to light or specific enzymes is another area of exploration, allowing for externally triggered or biologically specific drug release. mdpi.com
Exploration of New Chemical Pathways and Innovative Materials
Beyond its established applications, this compound serves as a versatile reagent for exploring new chemical reactions and synthesizing novel materials with unique functionalities. chemimpex.com Researchers are continually discovering new ways to leverage its reactivity.
For example, this compound has been used in the synthesis of novel tryptamine (B22526) derivatives with potential antitumor activity. mdpi.com In this work, this compound is reacted with tryptamine under Schotten-Baumann-like conditions to create hybrid molecules. mdpi.com It is also employed in the synthesis of aryl amides and N,N'-bis(benzoyl) azelaic acid dihydrazide through reactions with benzoyl hydrazine (B178648). researchgate.net
Furthermore, this compound is a key component in the synthesis of various polymers, including electrochromic polyamides and random copolyesters containing chalcone (B49325) moieties. ijisrt.com These materials exhibit interesting optical and thermal properties, opening up possibilities for their use in electronic devices and other advanced applications. The synthesis of potassium azeloyl diglycinate from this compound and glycine is another example of creating a new molecule with enhanced properties, such as high water solubility and improved stability, making it suitable for cosmetic and dermatological applications. cosmeticsandtoiletries.comsmolecule.com
Structure-Activity Relationship Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to the development of new chemical entities with desired biological or material properties. For this compound, these studies involve synthesizing a series of derivatives and evaluating how changes in their molecular structure affect their activity. The bifunctional nature of this compound, with two reactive acyl chloride groups, allows for the creation of diverse molecular architectures, including amides, esters, and polymers.
A key area of investigation is in the development of novel therapeutic agents. Research has shown that the biological activity of this compound derivatives can be significantly altered by modifying the terminal groups attached to the nine-carbon azelaoyl backbone. For instance, in the development of potential antitumor agents, structural hybrids combining a tryptamine group with the azelaoyl moiety have been synthesized. mdpi.comunibo.it A study by Gentile et al. (2021) explored the synthesis of an azelaoyl-tryptamine methyl ester and its corresponding free carboxylic acid, revealing distinct differences in their cytotoxic activities against various cancer cell lines. mdpi.com
The methyl ester derivative (Compound 13 in the study) showed activity against hematological cancer cell lines and a selective effect on the HT29 solid tumor cell line. mdpi.comunibo.it In contrast, converting the methyl ester to a free carboxylic acid (Compound 14) resulted in a loss of activity against leukemic lines but a marked increase in cytotoxicity toward all tested solid tumor cell lines. mdpi.com This demonstrates a clear SAR, where the terminal functional group (ester vs. carboxylic acid) dictates the cytotoxic profile and selectivity of the molecule.
| Compound | Chemical Structure Modification | A431 (Skin Carcinoma) | HT29 (Colon Adenocarcinoma) | IGROV1 (Ovarian Adenocarcinoma) | U2OS (Osteosarcoma) | KG-1 (Acute Myelogenous Leukemia) | REH (Acute Lymphoblastic Leukemia) |
|---|---|---|---|---|---|---|---|
| Azelaoyl-Tryptamine Methyl Ester | Ester Terminus | >100 | 0.006 | >100 | >100 | 32.44 | 29.32 |
| Azelaoyl-Tryptamine Carboxylic Acid | Carboxylic Acid Terminus | 0.0072 | 0.096 | 0.0015 | 0.469 | >100 | >100 |
Another example of SAR in this compound derivatives is the synthesis of potassium azeloyl diglycinate. smolecule.com This derivative is created by reacting this compound with two equivalents of the amino acid glycine. unibo.itsmolecule.com The resulting molecule exhibits significantly improved water solubility and bioavailability compared to its precursor, azelaic acid, while retaining its beneficial cosmetic properties such as skin lightening and sebum regulation. unibo.itsmolecule.com The addition of the glycine moieties enhances the molecule's physicochemical properties, making it a more effective and versatile ingredient in cosmetic formulations. unibo.it
Furthermore, SAR studies on dicarboxylic acids, including those derived from this compound, have revealed that certain biological effects are maintained when the carbon backbone is between 2 and 10 carbons long. google.com This principle has been applied in the creation of ascorbic acid derivatives using this compound as a linker to improve skin penetration and stability for cosmetic applications. google.com These examples collectively underscore the importance of SAR in tuning the properties of this compound derivatives for specific applications in medicine and material science.
Computational Chemistry for Predictive Synthesis and Material Design
Computational chemistry and molecular modeling have become indispensable tools for accelerating the design and discovery of new molecules and materials. These in silico techniques allow researchers to predict chemical reactivity, simulate molecular interactions, and forecast material properties before undertaking costly and time-consuming laboratory synthesis. osti.govresearchgate.net For a reactive and versatile building block like this compound, computational methods offer significant advantages in predicting the outcomes of synthetic pathways and in designing novel polymers and functional materials. osti.govchemimpex.com
One of the primary applications of computational chemistry is in predictive synthesis. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model reaction mechanisms involving this compound. nih.gov For example, these calculations can predict the feasibility and energetics of its reactions with various nucleophiles (e.g., amines, alcohols) to form amides and esters. This allows for the in silico screening of potential reactants and reaction conditions to optimize yields and minimize the formation of byproducts, such as the cross-linked structures that can occur when using an excess of the acid chloride. oup.com
In the realm of material design, molecular dynamics (MD) simulations are particularly powerful. MD simulations provide an atomistic-level view of how molecules behave and interact over time, enabling the prediction of macroscopic material properties. researchgate.netacs.org For instance, this compound is a key monomer in the synthesis of polyamides and polyesters. chemimpex.com MD simulations can be used to model the polymerization process and to predict the properties of the resulting polymers, such as their thermal stability, mechanical strength, and solubility. researchgate.net Researchers can simulate how the polymer chains pack together and interact, providing insight into the material's final structure and function. researchgate.net
A practical application of this is seen in the study of electrochromic polyamides synthesized from this compound and amine-capped oligoanilines. Computational models can help understand how the flexible, non-conjugated aliphatic segment from this compound influences the polymer's solubility and the electrochemical and spectroscopic properties of the final material.
Furthermore, computational studies have been conducted on lipid systems containing derivatives of azelaic acid, such as 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC), which is formed from oxidative stress. nih.govresearchgate.net MD simulations of PazePC within lipid bilayers help elucidate how the introduction of this oxidized, azelaoyl-containing chain affects membrane properties like fluidity, thickness, and permeability. nih.gov While these studies focus on a derivative rather than the direct predictive synthesis from this compound, they showcase the capability of computational methods to understand the structural and dynamic consequences of incorporating the azelaoyl moiety into complex molecular assemblies. This knowledge is crucial for designing new biomaterials or understanding pathological processes. researchgate.net
By leveraging these computational tools, researchers can rationally design new materials based on this compound, prescreening for desired characteristics and gaining a deeper understanding of the structure-property relationships that govern their performance.
Q & A
Q. What are the critical safety precautions when handling azelaoyl chloride in laboratory settings?
this compound is highly corrosive and requires stringent safety measures. Researchers must:
- Use personal protective equipment (PPE) , including chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats.
- Work in a fume hood to prevent inhalation of vapors or aerosols.
- Avoid contact with water, alcohols, or strong bases, as these can trigger violent hydrolysis or exothermic reactions.
- Store in sealed, moisture-proof containers under inert gas (e.g., nitrogen) in a cool, dry environment .
Q. How can researchers determine the purity of this compound using physical property data?
Key physical properties for purity assessment include:
- Boiling point : 166°C at 18 mmHg (lit.) .
- Density : 1.144 g/mL at 20°C .
- Refractive index : 1.467 . Deviations from these values may indicate impurities. Gas chromatography (GC) or NMR spectroscopy can further validate purity by detecting residual solvents (e.g., thionyl chloride) or byproducts .
Q. Which analytical techniques are most effective for characterizing this compound’s molecular structure?
- NMR spectroscopy : 1H and 13C NMR confirm the presence of two acyl chloride groups and the nine-carbon aliphatic chain.
- IR spectroscopy : Peaks near 1800 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl stretch) are diagnostic.
- Mass spectrometry : Molecular ion peak at m/z 225.11 (C₉H₁₄Cl₂O₂) validates the molecular formula .
Q. What are the best practices for storing this compound to prevent degradation?
- Store in airtight containers under inert gas (argon or nitrogen) to prevent moisture absorption.
- Maintain temperatures below 25°C and avoid exposure to light.
- Regularly inspect containers for leaks or corrosion, as hydrolysis produces HCl gas, which accelerates degradation .
Advanced Research Questions
Q. How should researchers address contradictory data regarding this compound’s stability in different chemical environments?
- Conduct controlled stability studies : Monitor decomposition under varying humidity, temperature, and solvent conditions using FTIR or HPLC to track HCl release or byproduct formation.
- Cross-reference SDS incompatibility notes (e.g., avoid strong oxidizers, bases) and validate findings with thermogravimetric analysis (TGA) .
Q. What computational methods can predict this compound’s thermodynamic properties when experimental data is scarce?
- Apply the Joback method to estimate temperature-dependent properties like vapor pressure and heat of vaporization .
- Use molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model reactivity in solvated systems. Validate predictions against limited experimental data (e.g., NIST Chemistry WebBook) .
Q. How does the molecular structure of this compound influence its reactivity in acylation reactions?
- The nine-carbon aliphatic chain reduces steric hindrance compared to aromatic acyl chlorides, enhancing nucleophilic substitution at the carbonyl carbon.
- The electron-withdrawing Cl groups increase electrophilicity, favoring reactions with amines or alcohols to form amides or esters. Computational studies (e.g., DFT) can map charge distribution and activation energies .
Q. What strategies mitigate the risks of this compound’s reactivity during experimental procedures?
- Slow addition techniques : Use syringe pumps to control reaction exothermicity.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent moisture ingress.
- Quenching protocols : Neutralize excess reagent with cold sodium bicarbonate solutions in a controlled manner .
Q. How can researchers assess the ecological toxicity of this compound given limited ecotoxicological data?
- Employ quantitative structure-activity relationship (QSAR) models to estimate acute aquatic toxicity (e.g., LC50 for fish).
- Perform read-across analyses using data from structurally similar compounds (e.g., suberoyl or sebacoyl chloride).
- Note that existing SDS lack ecotoxicity data, necessitating precautionary handling to prevent environmental release .
Q. What methodological approaches are recommended for synthesizing this compound given limited direct literature protocols?
- Adapt protocols for diacyl chloride synthesis : React azelaic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions.
- Monitor reaction completion via FTIR (disappearance of -COOH peaks at 2500–3000 cm⁻¹).
- Purify via vacuum distillation, leveraging its boiling point (166°C at 18 mmHg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
